1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Importance
The combination of (thio)urea and benzothiazole derivatives, structurally related to the mentioned compound, has been extensively studied for their wide range of biological activities. These compounds have been recognized for their potential in medicinal chemistry, where they serve as key ingredients in developing therapeutic agents. Their applications range from treating rheumatoid arthritis and systemic lupus erythematosus to serving as commercial fungicides and herbicides. The synthesis methodologies of these compounds, alongside their pharmacological activities, provide a foundation for novel pharmacophores' design and synthesis to test their biological activities (Rosales-Hernández et al., 2022).
Chemical Reactions and Mechanisms
The chemical reactions involving 1,2-oxazines and 1,2-benzoxazines, closely related to the compound of interest, highlight the importance of these structures in synthesizing chiral synthons and electrophilic agents. These compounds are pivotal in developing novel organic molecules with potential applications in various fields, including pharmaceuticals and materials science. The methodologies for synthesizing these compounds underscore the versatility of these chemical frameworks in organic synthesis (Sainsbury, 1991).
Small Molecule Antagonists and Chemokine Receptors
Compounds structurally similar to "1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea" have been studied as small molecule antagonists for chemokine receptors such as CCR3, which are implicated in the development of allergic diseases. The structure-activity relationships of these antagonists provide valuable insights into the design of new therapeutic agents for treating asthma, atopic dermatitis, and allergic rhinitis. The diverse chemical classes of these antagonists, including urea derivatives, illustrate the compound's framework's adaptability in medicinal chemistry (Willems & IJzerman, 2009).
Future Directions
Properties
IUPAC Name |
1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c23-17(21-16-6-3-11-25-16)19-12-13-7-9-22(10-8-13)18-20-14-4-1-2-5-15(14)24-18/h1-6,11,13H,7-10,12H2,(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTCWFOIJPLGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CS2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.